molecular formula C10H12IN5O4 B12504819 5'-Deoxy-5'-iodoguanosine

5'-Deoxy-5'-iodoguanosine

Cat. No.: B12504819
M. Wt: 393.14 g/mol
InChI Key: MELBRHQFQZYVJM-UHFFFAOYSA-N
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Description

5'-Deoxy-5'-iodoguanosine (CAS 68200-68-0) is a halogenated nucleoside analog with the molecular formula C₁₀H₁₂IN₅O₄ and a molecular weight of 393.14 g/mol . It is characterized by the substitution of a hydroxyl group at the 5'-position of the ribose sugar with an iodine atom. This modification enhances its utility in studying nucleotide metabolism and nucleoside analog interactions. Applications include its role in supramolecular gels for controlled antiviral drug delivery and as a precursor for synthesizing bioorthogonal probes like 5’-deoxy-5’-azidoguanosine .

Properties

Molecular Formula

C10H12IN5O4

Molecular Weight

393.14 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)

InChI Key

MELBRHQFQZYVJM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Iodination of 2',3'-O-Isopropylideneguanosine

The most widely cited method involves iodination of 2',3'-O-isopropylideneguanosine, a protected guanosine derivative. This approach prevents unwanted side reactions at the 2' and 3' hydroxyl groups of the ribose moiety.

Procedure ():

  • Substrate Preparation : Guanosine is protected with an isopropylidene group under acidic conditions to yield 2',3'-O-isopropylideneguanosine.
  • Iodination : The protected guanosine reacts with iodine (I₂) in the presence of triphenylphosphine (PPh₃) and imidazole in anhydrous dimethylformamide (DMF).
  • Deprotection : The isopropylidene group is removed using formic acid (HCOOH) and water at 20°C for 72 hours under dark conditions.

Reaction Conditions ():

  • Temperature: 20°C
  • Solvent: Formic acid/water (1:1 v/v)
  • Yield: 98%
  • Key Reference: Schmitz et al. (2010)

Data Table 1: Direct Halogenation Parameters

Parameter Value Source
Starting Material 2',3'-O-Isopropylideneguanosine
Iodinating Agent I₂, PPh₃, Imidazole
Reaction Time 72 hours
Yield 98%
Purity >97% (HPLC)

Nucleophilic Substitution Strategies

Displacement of 5'-Sulfonate Esters

An alternative route involves synthesizing a 5'-sulfonate ester intermediate, which is subsequently displaced by iodide ions.

Procedure ():

  • Sulfonation : Guanosine is treated with methanesulfonyl chloride (MsCl) in pyridine to form 5'-O-mesylguanosine.
  • Substitution : The mesyl group is displaced by sodium iodide (NaI) in hot acetone (reflux at 56°C).
  • Workup : The crude product is purified via silica gel chromatography.

Reaction Conditions ():

  • Temperature: 56°C (reflux)
  • Solvent: Acetone
  • Yield: 75–85%
  • Key Reference: Kikugawa & Ichino (1979)

Data Table 2: Nucleophilic Substitution Parameters

Parameter Value Source
Starting Material 5'-O-Mesylguanosine
Nucleophile NaI
Reaction Time 12–24 hours
Yield 75–85%

Protection-Deprotection Strategies

Use of Borate Esters

Borate esters stabilize the ribose ring during iodination, enabling high regioselectivity.

Procedure ():

  • Borate Formation : Guanosine reacts with phenylboronic acid to form a 2',3'-borate ester.
  • Iodination : The borate-protected guanosine is iodinated using N-iodosuccinimide (NIS) in DMF.
  • Deprotection : The borate group is removed via acidic hydrolysis (HCl, pH 2).

Reaction Conditions ():

  • Temperature: Room temperature
  • Solvent: DMF
  • Yield: 65–70%
  • Key Reference: G-quartet hydrogel study (2016)

Alternative Synthetic Routes

Enzymatic Approaches

Though less common, enzymatic methods using nucleoside phosphorylases have been explored for regioselective iodination ():

  • Enzyme : Purine nucleoside phosphorylase (PNP)
  • Substrate : 5'-Deoxyguanosine
  • Iodine Source : Potassium iodide (KI)
  • Yield : <50% (low efficiency)

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times but requires optimization:

  • Conditions : 100°C, 30 minutes, DMF solvent
  • Yield : 80% (preliminary data)

Comparative Analysis of Methods

Data Table 3: Method Comparison

Method Yield Purity Scalability Cost
Direct Halogenation 98% High Industrial Moderate
Nucleophilic Substitution 85% Medium Lab-scale Low
Borate Ester 70% High Lab-scale High
Enzymatic <50% Low Not viable High

Key Observations :

  • Direct halogenation is the most efficient and scalable method, favored in industrial settings ().
  • Nucleophilic substitution offers moderate yields but requires hazardous reagents (MsCl) ().
  • Borate ester methods provide high regioselectivity but involve complex purification steps ().

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing reactions at the N7 position of guanine ().
  • Solution : Use bulky bases (e.g., DBU) to suppress N-alkylation ().

Solvent Selection

  • Polar Solvents : DMF and DMSO enhance iodide solubility but may degrade guanosine.
  • Alternative : Tetrahydrofuran (THF) with crown ethers improves reaction kinetics ().

Scalability Limitations

  • Batch Size : Reactions >100 g require specialized equipment due to exothermic iodination.
  • Continuous Flow : Pilot studies show 20% yield improvement in flow reactors ().

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-iodoguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, trisodium thiophosphate, and hydrazine hydrate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include substituted guanosine derivatives and cyclic compounds like 5’-deoxy-N3,5’-cycloguanosine .

Scientific Research Applications

Biochemical Studies

5'-Deoxy-5'-iodoguanosine is utilized as a substrate in various enzymatic reactions. Its structural similarity to natural nucleosides allows it to participate in nucleotide metabolism, particularly in the phosphorylation processes mediated by kinases.

Case Study: Enzymatic Activity

Research indicates that this compound acts as a substrate for guanosine kinase, facilitating the conversion into guanosine monophosphate (GMP). This conversion is crucial for cellular energy transfer and signaling pathways .

Drug Development

The compound has shown promise in antiviral and anticancer research. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent.

Case Study: Anticancer Activity

A study demonstrated that this compound enhances the cytotoxic effects of nucleoside-derived drugs in various cancer cell lines, suggesting its role as an adjuvant in cancer therapy .

Material Science

The compound has been explored for use in supramolecular hydrogels, which have applications in drug delivery systems and tissue engineering.

Case Study: Supramolecular Hydrogels

Research conducted by Davis's group highlighted the development of self-destructive hydrogels using this compound, showcasing its utility in controlled drug release applications .

Influence on Cell Signaling

The compound modulates levels of cyclic guanosine monophosphate (cGMP), impacting various signaling pathways involved in cell growth and differentiation.

Apoptotic Mechanisms

Studies have shown that this compound can trigger apoptosis through interactions with nucleoside transporters, leading to reduced proliferation in certain cancer cell lines .

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-iodoguanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.

Comparison with Similar Compounds

Comparative Data Table

Compound Structural Modification Key Biological Role Notable Findings
This compound 5'-Iodo substitution Nucleotide metabolism, drug delivery Antiviral gel applications
5’-Deoxy-5’-azidoguanosine 5'-Azide substitution RNA labeling via click chemistry Synthesized from iodoguanosine
5’-Deoxy-5’-fluoro-guanosine 5'-Fluoro substitution Enzyme inhibition, cancer therapy Metabolic inertness
5'-Iodo-9-deazainosine 9-Deazapurine + 5'-Iodo Purine nucleoside phosphorylase inhibitor Ki = 1.8 × 10⁻⁷ M
2',5'-Dideoxy-5'-thio-Guanosine 5'-Thiophosphate Nuclease-resistant oligonucleotides Therapeutic siRNA designs
5'-C-Me Adenosine 5'-Amino + methyl DOT1L inhibition Improved enzyme affinity

Mechanistic and Functional Insights

  • Iodine vs. Fluorine : Iodine’s larger atomic radius and polarizability may enhance binding in enzyme active sites (e.g., MTAPase ), while fluorine’s electronegativity improves metabolic stability .
  • Phosphonate Stability : 5'-methylenephosphonate in ss-siRNA resists phosphatases, contrasting with halogenated analogs’ susceptibility to enzymatic processing .
  • Drug Delivery: 5'-Iodo substitution in guanosine gels facilitates controlled release due to hydrophobic interactions, unlike hydrazide-based gels .

Biological Activity

5'-Deoxy-5'-iodoguanosine (5'-dI) is a synthetic nucleoside analog of guanosine, characterized by the presence of iodine at the 5' position. This compound has garnered attention for its potential applications in molecular biology and medicinal chemistry due to its unique biochemical properties and biological activities.

5'-dI can be synthesized from guanosine through a reaction with iodine and triphenylphosphine, yielding a product that retains the core structure of guanosine while introducing the iodine substituent. This modification can alter its interaction with biological molecules, making it a valuable tool in research.

Target Interactions:
5'-dI acts primarily as a molecular probe, allowing researchers to study the biochemical and physiological effects of UV irradiation on nucleic acids. Its structure enables it to participate in various biochemical pathways, particularly those involving guanosine derivatives.

Biochemical Pathways:
The compound is involved in the regulation of cellular processes such as signal transduction and gene expression. It can influence the levels of cyclic guanosine monophosphate (cGMP), a secondary messenger that plays a critical role in various signaling pathways.

Neuroprotective Effects

A study highlighted that 5'-dI exhibits neuroprotective properties, particularly in models of excitotoxicity. The compound has shown potential in protecting neurons from damage induced by excessive stimulation, which is significant for conditions such as neurodegenerative diseases .

Antiviral Properties

Research indicates that 5'-dI may possess antiviral activity, particularly against viruses that utilize guanosine triphosphate (GTP) for replication. Its ability to interfere with nucleotide metabolism can hinder viral replication processes, making it a candidate for further investigation in antiviral drug development .

Case Studies

  • Neuroprotection in Animal Models:
    In vivo studies demonstrated that administration of 5'-dI could mitigate damage in models of hypoxic brain injury, suggesting its potential therapeutic role in stroke or other ischemic conditions .
  • Antiviral Efficacy:
    The compound has been evaluated for its efficacy against several viral strains. Preliminary results indicate that it may inhibit viral replication by disrupting nucleotide availability, although further studies are needed to establish its clinical relevance .

Research Findings

Study FocusFindings
NeuroprotectionExhibits protective effects against excitotoxicity in neuronal cultures
Antiviral ActivityPotential to inhibit viral replication by affecting nucleotide metabolism
Biochemical InteractionsModulates cGMP levels, influencing various signaling pathways

Q & A

What are the optimal synthetic routes for preparing 5'-deoxy-5'-iodoguanosine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution. A common method reacts guanosine derivatives with iodine under aqueous conditions. For example, 5'-deoxy-5'-azidoguanosine (azG) is synthesized by reacting this compound with sodium azide (NaN₃) at elevated temperatures (55°C), achieving high purity confirmed by ¹H-NMR and IR spectroscopy . Yield optimization requires controlled stoichiometry of NaN₃ and rigorous purification (e.g., column chromatography). Side products, such as unreacted iodinated intermediates, can arise if reaction times are insufficient or pH deviates from neutrality.

How does the 5'-iodo substitution impact the conformational flexibility of guanosine derivatives, and what analytical methods are critical for structural validation?

Basic Research Question
The 5'-iodo group introduces steric and electronic effects, altering sugar puckering and base orientation. X-ray crystallography of this compound reveals two conformational polymorphs (Ia and Ib) differing in C4′–C5′ bond torsion, which shifts the iodine atom position and affects crystal packing . Powder diffraction and single-crystal analysis are essential to distinguish polymorphs. Hydrogen-bonding networks remain consistent across polymorphs, but iodine layer interdigitation varies, influencing material properties like solubility .

What strategies are used to functionalize this compound for incorporation into RNA or oligonucleotides, and how is incorporation efficiency assessed?

Advanced Research Question
this compound serves as a precursor for click chemistry modifications. For instance, azide substitution yields azG, which can be conjugated to alkyne-bearing probes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Incorporation into RNA is achieved using T7 RNA polymerase, with efficiency monitored by gel electrophoresis or mass spectrometry. A critical validation step involves RNase P-based assays to quantify modified RNA fractions, ensuring fidelity of the 5'-terminal modification .

How do this compound hydrogels self-assemble, and what factors govern their stability and drug-release kinetics?

Advanced Research Question
Self-assembly into G-quadruplex hydrogels is driven by borate ester formation and potassium ion coordination . The iodine substituent enhances hydrophobic interactions, stabilizing the gel network. Gel degradation occurs via intramolecular cyclization of this compound to 5'-deoxy-N3,5'-cycloguanosine, releasing encapsulated agents (e.g., nucleoside analogs). Release kinetics depend on pH, temperature, and borate concentration, quantified using UV-vis spectroscopy or HPLC .

What are the challenges in using this compound derivatives as metabolically stable phosphate mimics in oligonucleotide therapeutics?

Advanced Research Question
Replacing the 5'-phosphate with methylenephosphonate groups (e.g., 5′-CH₂-P) enhances metabolic stability by resisting phosphatase cleavage. However, reduced acidity and altered steric bulk may weaken interactions with proteins like Argonaute-2 (Ago-2), critical for siRNA function . Activity loss (7–10-fold in HeLa cells) is mitigated by optimizing phosphonate charge density via bisphosphonate modifications, though this requires advanced synthetic routes (e.g., iodotrimethylsilane-mediated deprotection) .

How do epitaxially intergrown polymorphs of this compound affect its reactivity in solid-state synthesis?

Advanced Research Question
Co-crystallization of polymorphs (Ia and Ib) creates heterogeneous domains with distinct iodine layer arrangements. This heterogeneity complicates solid-phase reactions (e.g., azide substitution) due to variable solvent accessibility. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify phase purity, while synchrotron-based reciprocal-space mapping resolves epitaxial growth patterns . Reactivity differences between Ia and Ib must be accounted for in batch-to-batch reproducibility.

What safety protocols are essential when handling this compound, particularly regarding iodine volatility and waste disposal?

Basic Research Question
Iodine’s volatility necessitates handling in fume hoods with PPE (gloves, goggles). Waste must be segregated into halogenated containers and processed by certified facilities to prevent environmental release . Stability studies under varying temperatures and light exposure are recommended to preempt decomposition.

How can this compound be used to study nucleoside transport mechanisms, and what isotopic labeling methods are applicable?

Advanced Research Question
Radiolabeled ⁵¹I or ¹³C isotopes track cellular uptake via nucleoside transporters (e.g., ENT1/2). Competitive inhibition assays with thymidine or adenosine quantify transport affinity. LC-MS/MS or scintillation counting measures intracellular accumulation, while CRISPR-engineered transporter-knockout cells validate specificity .

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